(Z)-2-(Methoxyimino)-3-oxo-butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Methoxyimino)-3-oxo-butanoic acid is an organic compound with a unique structure characterized by the presence of a methoxyimino group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Methoxyimino)-3-oxo-butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of a suitable aldehyde with hydroxylamine to form the oxime, followed by subsequent oxidation to introduce the keto group. The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis to ensure consistent production. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Methoxyimino)-3-oxo-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxyimino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(Methoxyimino)-3-oxo-butanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These studies often focus on the interaction of the compound with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. This includes exploring their role as enzyme inhibitors or as precursors to active pharmaceutical ingredients.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(Methoxyimino)-3-oxo-butanoic acid involves its interaction with molecular targets through its functional groups. The methoxyimino group can form hydrogen bonds and other interactions with biological molecules, while the keto group can participate in various chemical reactions. These interactions influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(Methoxyimino)-3-oxo-butanoic acid: The geometric isomer of the compound with different spatial arrangement.
2-Oxo-3-butenoic acid: A related compound with a similar backbone but lacking the methoxyimino group.
3-Oxo-butanoic acid: A simpler analog without the methoxyimino group.
Uniqueness
(Z)-2-(Methoxyimino)-3-oxo-butanoic acid is unique due to the presence of both the methoxyimino and keto groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in research and industry.
Properties
Molecular Formula |
C5H7NO4 |
---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(2E)-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H7NO4/c1-3(7)4(5(8)9)6-10-2/h1-2H3,(H,8,9)/b6-4+ |
InChI Key |
PDMXDQQSMYSAKV-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)/C(=N\OC)/C(=O)O |
Canonical SMILES |
CC(=O)C(=NOC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.